molecular formula C8H9N5 B1398897 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine CAS No. 887365-58-4

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

Cat. No.: B1398897
CAS No.: 887365-58-4
M. Wt: 175.19 g/mol
InChI Key: VMAADEZAEYBHEW-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with the addition of a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding nitro or oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 4-(Pyridin-2-yl)-1H-pyrazole-3-thiol

Uniqueness

4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine is unique due to the presence of two amino groups on the pyrazole ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse chemical and biological activities.

Properties

IUPAC Name

4-pyridin-2-yl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-6(8(10)13-12-7)5-3-1-2-4-11-5/h1-4H,(H5,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAADEZAEYBHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(NN=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-pyridin-2-yl-malononitrile (0.65 g, 4.59 mmol) and hydrazine hydrate (225 μL, 4.59 mmol) in EtOH (5 mL) was heated to reflux and stirred for 16 hours. The reaction mixture was cooled down to room temperature and filtered. The resulting solid was washed with Et2O to provide the title compound as a light tan solid (0.42 g, 52%). The filtrate was evaporated to dryness and purified by silica gel chromatography eluting with NH4OH:MeOH:CH2Cl2 (0.5:5:95) to give a further 63.3 mg (8%) of the desired product. MS (ES+) 176, (ES−) 174. δH (DMSO-d6) 5.45 (4H, br s), 6.98 (1H, t), 7.57 (1H, d), 7.69 (1H, t), 8.46 (1H, d), 10.55 (1H, br s).
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(Pyridin-2-yl)-1H-pyrazole-3,5-diamine

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